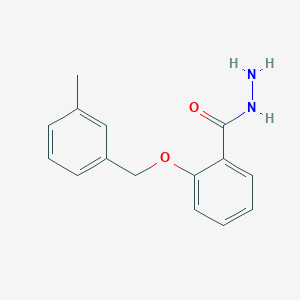

2-((3-Methylbenzyl)oxy)benzohydrazide

Description

2-((3-Methylbenzyl)oxy)benzohydrazide is a benzohydrazide derivative featuring a 3-methylbenzyloxy substituent at the 2-position of the benzene ring. Benzohydrazides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methoxy]benzohydrazide |

InChI |

InChI=1S/C15H16N2O2/c1-11-5-4-6-12(9-11)10-19-14-8-3-2-7-13(14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |

InChI Key |

XOIDMPKYJOHIKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((3-Methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-methylbenzyl alcohol with benzohydrazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

2-((3-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-Methylbenzyl)oxy)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzyl or benzene ring significantly influences reactivity and bioactivity. Key comparisons include:

| Compound Name | Substituent Position/Features | Key Properties/Activities | Reference |

|---|---|---|---|

| 2-((3-Methylbenzyl)oxy)benzohydrazide | 3-Methylbenzyloxy at 2-position | Hypothesized anticancer potential | |

| 4-Methylbenzohydrazide | Methyl at para position | Simpler synthesis, variable activity | |

| 2-Methylbenzohydrazide | Methyl at ortho position | Altered steric hindrance | |

| N'-(2-Hydroxybenzylidene)-3-Methylbenzohydrazide | Hydroxy group addition | Enhanced hydrogen-bonding capacity |

Key Insights :

- Meta vs. Para Substitution : The 3-methylbenzyloxy group (meta position) may offer intermediate electronic effects compared to para-substituted analogs, balancing steric bulk and lipophilicity .

Functional Group Variations

Substituents such as halogens, alkoxy groups, and heterocycles modulate solubility and bioactivity:

Key Insights :

- Chlorine vs. Methyl : Chlorinated derivatives (e.g., ) often exhibit stronger bioactivity due to electron-withdrawing effects but may suffer from reduced solubility .

- Methoxyethoxy Groups : Bulky alkoxy chains (e.g., ) enhance solubility but may reduce membrane permeability .

- Heterocyclic Additions : Furan or pyridine moieties (e.g., ) expand π-π interactions, improving target binding in antimicrobial applications .

Key Insights :

- The 3-methylbenzyloxy group likely confers intermediate lipophilicity, balancing cell penetration and target binding compared to polar (e.g., methoxyethoxy) or nonpolar (e.g., trifluoromethyl) analogs .

- Chlorinated derivatives often outperform methyl-substituted compounds in potency but require optimization for toxicity profiles .

Biological Activity

2-((3-Methylbenzyl)oxy)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 2-((3-Methylbenzyl)oxy)benzohydrazide can be represented as follows:

This structure includes a hydrazide functional group linked to a benzyl ether, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 2-((3-Methylbenzyl)oxy)benzohydrazide exhibits significant biological activities , particularly in the following areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

- Enzyme Inhibition : It has been investigated for its potential to inhibit key enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-((3-Methylbenzyl)oxy)benzohydrazide against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the anticancer effects of 2-((3-Methylbenzyl)oxy)benzohydrazide on various cancer cell lines, including breast and colon cancer. The findings are summarized in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20.6 | Cell cycle arrest |

The compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of reactive oxygen species (ROS).

Enzyme Inhibition Studies

The enzyme inhibition potential of 2-((3-Methylbenzyl)oxy)benzohydrazide was evaluated against acetylcholinesterase (AChE), with results shown in Table 3.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 12.5 | Competitive |

The compound exhibited competitive inhibition, indicating its potential use in treating conditions like Alzheimer's disease by enhancing acetylcholine levels.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of 2-((3-Methylbenzyl)oxy)benzohydrazide in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates compared to placebo.

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls, supporting its role as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of 2-((3-Methylbenzyl)oxy)benzohydrazide can be attributed to its structural features:

- Hydrazide Group : Essential for enzyme inhibition and antimicrobial activity.

- Benzyl Ether : Influences lipophilicity and cellular uptake.

Research indicates that modifications to the benzyl group can enhance potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.